amine](/img/structure/B13251089.png)
[3-(1H-Imidazol-1-yl)propyl](3-methylbutan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Imidazol-1-yl)propylamine is a chemical compound with the molecular formula C11H21N3 and a molecular weight of 195.30 g/mol . This compound features an imidazole ring attached to a propyl chain, which is further connected to a 3-methylbutan-2-yl amine group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the reaction of 1H-imidazole with 3-chloropropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine. This intermediate is then reacted with 3-methylbutan-2-yl chloride in the presence of a base to yield the final product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-yl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring and the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring and the amine group.
Reduction: Reduced forms of the imidazole ring and the amine group.
Substitution: Substituted imidazole derivatives and amine derivatives.
Scientific Research Applications
3-(1H-Imidazol-1-yl)propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, potentially inhibiting their activity. The amine group can interact with various receptors, modulating their function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Imidazol-1-yl)propylamine: Similar structure but with a different alkyl chain length.
3-(1H-Imidazol-1-yl)propylamine derivatives: Various derivatives with different substituents on the imidazole ring or the amine group.
Uniqueness
3-(1H-Imidazol-1-yl)propylamine is unique due to its specific combination of an imidazole ring and a branched alkyl amine group. This structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H21N3/c1-10(2)11(3)13-5-4-7-14-8-6-12-9-14/h6,8-11,13H,4-5,7H2,1-3H3 |
InChI Key |
DXNOCTDOORZIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCCCN1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13251020.png)
![2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B13251024.png)

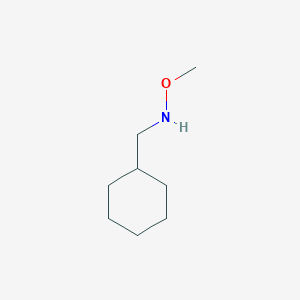

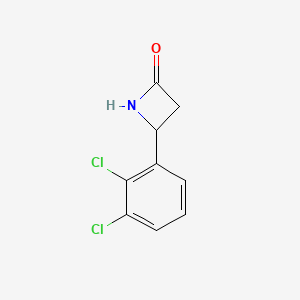
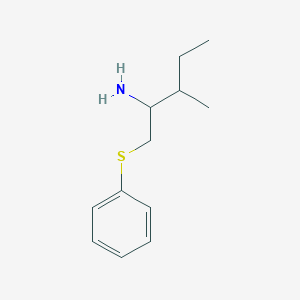
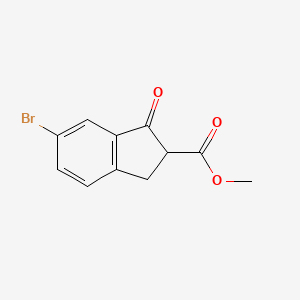
![6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride](/img/structure/B13251069.png)

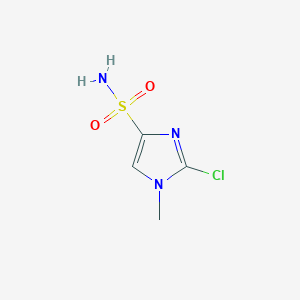
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13251085.png)

